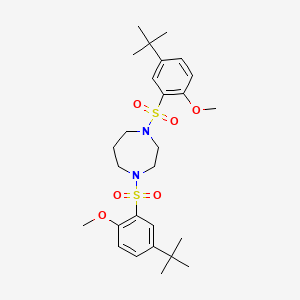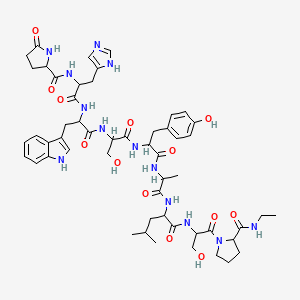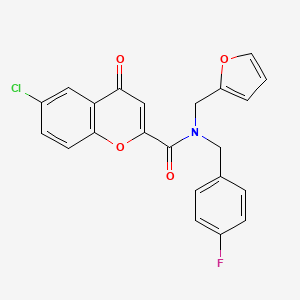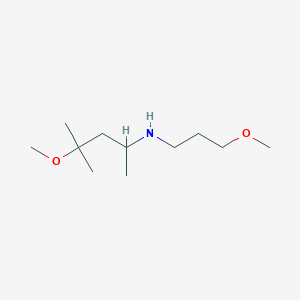
N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a chemical compound with the molecular formula C12H15NO3S It is a derivative of tetrahydrothiophene, featuring a benzyl group and a carboxamide group, along with a sulfone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of Tetrahydrothiophene Core: The initial step involves the formation of the tetrahydrothiophene core, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydrothiophene derivative.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carboxamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.
Reduction: Formation of sulfides or sulfoxides.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and coordination interactions, which may influence the compound’s biological activity. The benzyl and carboxamide groups can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
3-Ethylbenzo[d]isothiazole 1,1-dioxide: Used in perovskite solar cells for its passivation properties.
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Investigated for its biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its combination of a tetrahydrothiophene core with a benzyl group, carboxamide group, and sulfone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
N-benzyl-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C12H15NO3S/c14-12(11-6-7-17(15,16)9-11)13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
Clave InChI |
XJASONFFGWFKET-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12117322.png)



![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)


![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)
